1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic structure incorporating both azetidine and triazole ring systems connected through a methylene linker. The compound is formally catalogued in the PubChem database under the identifier CID 86262225, establishing its recognized status within the chemical literature. The molecular formula C₆H₁₁ClN₄ corresponds to a molecular weight of 174.63 grams per mole, as computed by PubChem 2.1 systems.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative recognized names including 1-(azetidin-3-ylmethyl)triazole hydrochloride and 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride. The Chemical Abstracts Service registry number 1824054-42-3 provides unique identification within chemical databases. The compound exists as the hydrochloride salt of the parent compound 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole, which carries the PubChem identifier CID 86262226.
The structural architecture features a 1,2,3-triazole ring system, which constitutes one of the most significant functional aromatic heterocyclic systems in contemporary chemistry. The triazole moiety exhibits characteristic planarity with all atoms existing in sp² hybridization states, enabling the delocalization of six π electrons around the ring structure to generate aromatic character. The azetidine component represents a four-membered nitrogen-containing heterocycle that functions as a cyclobutane analog, possessing significant ring strain of approximately 25.4 kilocalories per mole.
Historical Development in Heterocyclic Chemistry
The historical development of this compound emerges from the convergent evolution of two distinct heterocyclic chemistry domains: triazole synthesis and azetidine chemistry. The foundational work in triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This nomenclature established the framework for understanding these nitrogen-rich heterocycles that would later prove crucial in pharmaceutical applications.
The synthesis of 1H-1,2,3-triazole itself was first accomplished in 1910 by German chemists Otto Dimroth and Gustav Fester, who achieved this breakthrough by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This pioneering work demonstrated that sodium azide could be substituted for hydrazoic acid when the solution was acidified, establishing fundamental synthetic pathways that would later influence modern click chemistry approaches. Dimroth's contributions extended beyond initial synthesis, as he discovered the eponymous Dimroth rearrangement of amine-substituted 1,2,3-triazoles, wherein the substituent nitrogen atom and its nearest ring nitrogen atom exchange positions.
The revolutionary advancement in triazole chemistry occurred with the development of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between azides and terminal or internal alkynes that produces 1,2,3-triazoles. Rolf Huisgen was instrumental in understanding the scope of this organic reaction, which would later be refined into the copper-catalyzed variant. The copper(I)-catalyzed azide-alkyne cycloaddition was independently reported in 2002 by Morten Meldal at the Carlsberg Laboratory in Denmark and by Valery Fokin and K. Barry Sharpless at the Scripps Research Institute. This copper-catalyzed variant, while formally not a true concerted cycloaddition, provides exclusive formation of 1,4-regioisomers of 1,2,3-triazoles.
Parallel developments in azetidine chemistry contributed significantly to the eventual synthesis of compounds like this compound. Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly greater stability compared to related aziridines. This unique position between unstable aziridines (27.7 kilocalories per mole ring strain) and unreactive pyrrolidines (5.4 kilocalories per mole ring strain) provides highly attractive entry points to bond functionalization through nitrogen-carbon bond cleavage.
Recent advances in azetidine synthesis have encompassed ring contraction methodologies, cycloaddition reactions, carbon-hydrogen activation processes, coupling with Grignard reagents, and strain-release homologation techniques. These synthetic developments have enabled the incorporation of azetidine moieties into complex molecular architectures, facilitating the construction of hybrid molecules that combine azetidine reactivity with triazole stability and biological activity.
Significance in Medicinal and Organic Chemistry
The significance of this compound in medicinal and organic chemistry stems from the unique properties conferred by its dual heterocyclic architecture. The 1,2,3-triazole moiety functions as a pharmacophore capable of interacting with specific biological targets, making it a component of numerous pharmaceutical compounds including cephalosporin antibiotics such as cefatrizine, β-lactamase inhibitors like tazobactam, and calcium channel blockers such as carboxyamidotriazole. This pharmacological relevance positions triazole-containing compounds as privileged structures in drug discovery programs.
The copper-catalyzed azide-alkyne cycloaddition reaction that enables triazole formation has been characterized by Karl Barry Sharpless as "the cream of the crop" of click chemistry and "the premier example of a click reaction". This reaction fulfills all criteria of click chemistry perfectly, demonstrating exceptional reliability and ease of use. The reaction proceeds exclusively to form 1,4-substituted products with complete regioselectivity, operates across wide temperature ranges (0-160 degrees Celsius), functions in various solvents including water, and maintains activity across pH values ranging from 5 through 12. The reaction rate demonstrates enhancement of up to 10⁷ times compared to uncatalyzed versions, with purification essentially consisting of product filtration.
The stability characteristics of both azides and terminal alkynes contribute significantly to the synthetic utility of triazole-forming reactions. These functional groups demonstrate remarkable tolerance for oxygen, water, common organic synthesis conditions, biological molecules, extensive solvent ranges, pH variations, and the reaction conditions of living systems including reducing environments and hydrolysis conditions. Aliphatic azides, while thermodynamically favored for decomposition, possess kinetic barriers that maintain stability under these diverse conditions, remaining essentially "invisible" in solution until contact with dipolarophiles such as alkynes.
In pharmaceutical applications, click chemistry has found extensive use in bioconjugation, nanoparticle surface modification, and pharmaceutical-related polymer chemistry. The 1,2,3-triazole ring formed through these reactions shares similar electronic properties to imidazoles found in histidines, enabling coordination with organometallic precursors and demonstrating complexation efficiencies comparable to naturally occurring amino acids. This property has proven particularly valuable in radiopharmaceutical development, where triazole derivatives show in vivo stability and receptor affinity similar to histidine-containing analogs.
The azetidine component contributes unique reactivity patterns due to its significant ring strain, which provides access to bond functionalization through strategic nitrogen-carbon bond cleavage while maintaining sufficient stability for synthetic manipulation. This strain-driven reactivity enables diverse synthetic transformations including stereoselective carbon-hydrogen functionalization, diastereoselective alkylation, chemoselective displacement reactions, direct lithiation, and acylation processes. The incorporation of azetidine moieties into pharmaceutical scaffolds has demonstrated applications in antimalarial activity, with recent total synthesis studies exploring bicyclic azetidine structures.
The combination of triazole stability and biological activity with azetidine reactivity creates synthetic platforms capable of accessing diverse molecular architectures through controlled chemical transformations. This dual functionality enables the development of compounds that can undergo specific bioconjugation reactions while maintaining appropriate pharmacological properties, positioning such hybrid molecules as valuable tools in chemical biology and drug discovery applications.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJUQPHMUSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Azide Intermediate
- Starting from azetidin-3-ylmethyl derivatives , an aromatic or aliphatic azide precursor is synthesized via nucleophilic substitution or diazotransfer reactions.
- For example, a suitable precursor such as azetidin-3-ylmethyl halide reacts with sodium azide to form the corresponding azide.
Step 2: Synthesis of 1H-1,2,3-Triazole Core
- The azide intermediate reacts with a terminal alkyne (e.g., propargyl derivatives) under copper(I) catalysis.
- Typical conditions include:
- Catalyst: Copper(I) salts such as CuI or CuSO₄ with a reducing agent (e.g., sodium ascorbate).
- Solvent: A mixture of water and organic solvents like acetonitrile, dioxane, or tetrahydrofuran (THF).
- Temperature: Usually room temperature to 50°C.
- Reaction time: 6–12 hours.
The reaction yields the 1,2,3-triazole ring with high regioselectivity, predominantly forming the 1-substituted triazole.
Step 3: Quaternization and Salt Formation
- The free base is then converted into the hydrochloride salt by treatment with hydrochloric acid, often in an aqueous medium, to improve solubility and stability.
- The salt formation involves stirring the crude product with HCl (gas or aqueous solution), followed by purification via recrystallization or chromatography.
Specific Methodologies from Literature
Method A: Click Chemistry in Aqueous Medium
- Starting materials : Azetidin-3-ylmethyl azide and propargyl derivatives.
- Reaction conditions :
- Catalyst: CuI (5 mol%) or CuSO₄ with sodium ascorbate.
- Solvent: Mixture of water and acetonitrile (ratio 3:1).
- Temperature: 25–50°C.
- Reaction time: 6–12 hours.
- Outcome : Formation of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole derivatives with high regioselectivity.
Method B: Cycloaddition Followed by Functionalization
- Intermediate synthesis :
- Synthesis of azetidin-3-ylmethyl azide from halide precursors.
- CuAAC with terminal alkynes.
- Salt formation :
- Post-reaction, the free base is treated with HCl in ethanol or water to obtain the hydrochloride salt.
Method C: Alternative Approaches
- Use of propargylated azetidine derivatives directly in click reactions.
- Employing solvent systems such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) with catalytic copper salts.
- Reaction temperatures typically maintained at 25–60°C to optimize yield and regioselectivity.
Data Summary and Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Azide formation | Azetidin-3-ylmethyl halide + NaN₃ | DMF or water | - | 70°C | 3–6 h | ~78% | Nucleophilic substitution |
| Cycloaddition | Azide + terminal alkyne | Water/ACN (3:1) | CuI or CuSO₄ + NaAsc | 25–50°C | 6–12 h | 80–90% | Regioselective 1-substituted triazole |
| Salt formation | Crude product + HCl | Water or ethanol | - | Room temperature | 1–2 h | Quantitative | Produces hydrochloride salt |
Research Findings and Notable Variations
- Green chemistry approaches have been employed, utilizing aqueous media to enhance sustainability.
- Substituted azetidin-3-ylmethyl derivatives with various aromatic and aliphatic groups have been successfully incorporated.
- Optimization of reaction conditions (temperature, solvent ratio, catalyst loading) significantly improves yields and regioselectivity.
Notes on Characterization and Purification
- The final compounds are characterized via NMR (¹H, ¹³C) , IR spectroscopy , HRMS , and melting point analysis .
- Purification is typically achieved through column chromatography or recrystallization from suitable solvents like ethanol or ethyl acetate.
Summary of Research Data
Chemical Reactions Analysis
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
The compound is being investigated for its potential biological activities , particularly in antimicrobial and anticancer research. Studies have suggested that it may inhibit cancer cell proliferation and induce apoptosis via pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development . Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating various diseases .
Industry
The unique chemical properties of this compound make it valuable in the development of new materials and chemical processes. Its applications extend to creating novel polymers and catalysts that can be utilized across different industrial sectors .
Case Study 1: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines. In vitro studies revealed a dose-dependent response in cell viability assays where higher concentrations led to increased apoptosis rates.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. Results indicated that it possesses notable antibacterial properties, potentially making it suitable for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1824054-42-3
- Molecular Formula : C₆H₁₁ClN₄
- Molecular Weight : 174.63 g/mol
- Structure : Comprises a 1,2,3-triazole core linked via a methyl group to an azetidine (3-membered nitrogen-containing ring) moiety, with a hydrochloride counterion .
Physicochemical Properties :
- Storage : Requires storage at 2–8°C under an inert atmosphere to prevent degradation .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Synthesis : Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method widely used for triazole derivatives (see ) .
The following table compares 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride with structurally related azetidine-triazole derivatives:
Key Findings:
Hydroxyl-containing analogs (e.g., 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride) could exhibit stronger hydrogen-bonding interactions with biological targets, as seen in IMPDH inhibitors .
Salt Form and Stability :
- Hydrochloride salts are commonly used to improve solubility and crystallinity. The dihydrochloride derivatives (e.g., ) may offer enhanced aqueous solubility but require careful pH management .
Synthetic Flexibility :
- All compounds likely utilize CuAAC for triazole formation, enabling modular synthesis with diverse azide and alkyne precursors .
Safety Considerations :
- Triazole derivatives generally exhibit moderate toxicity (e.g., skin/eye irritation), but substituents like azetidine rings may introduce unique metabolic pathways, necessitating further toxicological studies .
Biological Activity
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that combines azetidine and triazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly in anticancer and antimicrobial domains.
- Chemical Formula : C₆H₁₁ClN₄
- Molecular Weight : 174.63 g/mol
- CAS Number : 1824054-42-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, including:
- Cell Proliferation : The compound has shown potential in inhibiting cancer cell proliferation.
- Apoptosis Induction : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis via ROS increase |
| MCF-7 | 4.76 | Inhibits migration and induces cell cycle arrest |
| SMMC7721 | 4.44 | Modulates epithelial-mesenchymal transition markers |
In a study by Wei et al., derivatives of triazoles were synthesized and evaluated for their anticancer potential, revealing that the compound significantly inhibited tumor growth without affecting normal cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or disrupt cellular processes in pathogens. Specific studies have highlighted its effectiveness against various bacterial strains, although quantitative data is limited.
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Study on HCT116 Cells :
-
Synthesis and Evaluation of Derivatives :
- A series of derivatives were synthesized to enhance biological activity. For instance, modifications improved selectivity against multidrug-resistant cancer cells while minimizing toxicity .
- The derivatives exhibited a range of IC₅₀ values across different cancer cell lines, showcasing the versatility of triazole-containing compounds in therapeutic applications.
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic pathways for 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride, and how can intermediates be characterized?
A two-step synthesis is common: (1) Click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by (2) functionalization of the azetidine ring. Intermediate characterization requires HPLC for purity (≥98% recommended) and NMR (1H/13C) to confirm regioselectivity of the triazole . For azetidine derivatives, mass spectrometry (HRMS) and IR spectroscopy are critical to verify the presence of the hydrochloride salt and tertiary amine structure .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should follow ICH guidelines:
- Temperature : Accelerated degradation studies at 40°C/75% RH for 6 months.
- Light : Expose to UV-Vis light (ICH Q1B) to detect photodegradation byproducts.
- Analytical Tools : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor decomposition. Store at -20°C in amber vials under inert gas to prevent hydrolysis of the azetidine ring .
Q. What spectroscopic techniques are essential for structural elucidation?
- 1H/13C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm) and azetidine protons (δ 3.0–4.0 ppm).
- X-ray crystallography : Resolve stereochemistry of the azetidine ring.
- Elemental analysis : Confirm C, H, N, Cl content (±0.4% tolerance) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Use density functional theory (DFT) to model transition states in the cycloaddition step, identifying optimal catalysts (e.g., Cu(I) for regioselectivity). Pair with cheminformatics tools to screen solvents (e.g., DMF vs. THF) for yield improvement. Experimental validation via DoE (Design of Experiments) is critical, with factors like temperature, stoichiometry, and reaction time .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition).
- Structural analogs : Cross-reference with similar azetidine-triazole hybrids to identify structure-activity relationships (SAR).
- Experimental replication : Control variables like solvent purity (≥99.9%) and cell line passage number. Use ANOVA to assess statistical significance of discrepancies .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Capillary electrophoresis (CE) : Optimize buffer pH (6.5–7.5) for resolving charged species.
- Crystallization-induced asymmetric transformation (CIAT) : Employ chiral auxiliaries (e.g., tartaric acid) to enhance enantiomeric excess .
Q. How can reaction kinetics be modeled for scale-up from milligram to gram quantities?
Apply the Arrhenius equation to predict rate constants at larger scales. Use microreactors for continuous-flow synthesis to mitigate exothermic risks. Validate with in-line FTIR and PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Methodological Frameworks
Q. Designing experiments to evaluate catalytic efficiency in triazole formation
Q. Best practices for toxicological profiling in preclinical studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
